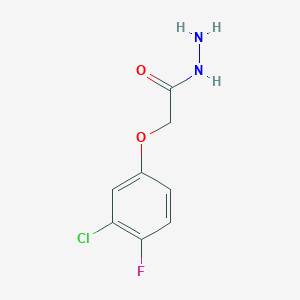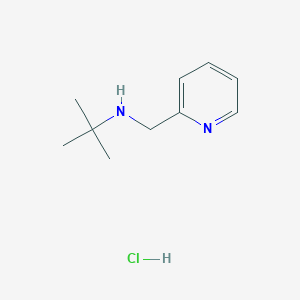
2-Amino-3-bromo-4-picoline
Vue d'ensemble
Description
2-Amino-3-bromo-4-picoline, also known as 3-Amino-2-bromo-4-picoline, is a chemical compound with the empirical formula C6H7BrN2 and a molecular weight of 187.04 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-bromo-4-picoline consists of a pyridine ring with an amino group at the 2nd position, a bromo group at the 3rd position, and a methyl group at the 4th position .Physical And Chemical Properties Analysis
2-Amino-3-bromo-4-picoline is a compound with a molecular weight of 187.04 . The compound’s physical and chemical properties might be influenced by its molecular structure, which includes an amino group, a bromo group, and a methyl group attached to a pyridine ring .Applications De Recherche Scientifique
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Application Summary: This compound is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
- Methods of Application: An optimized strategy for the synthesis of these inhibitors is reported, starting from 2-fluoro-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results: Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized . Biological data demonstrated that the (S)-enantiomer is two times more potent .
Synthesis of 2-Amino-4-Methylpyridinium-4-Hydroxybenzolate Crystal
- Application Summary: 2-Amino-3-bromo-4-picoline is used in the synthesis of 2-amino-4-methylpyridinium-4-hydroxybenzolate crystal . This crystal is an organic nonlinear optical (NLO) material .
- Methods of Application: The crystal was grown by the slow solvent evaporation (SSE) method . Molecular geometry and vibration spectral analysis were carried out experimentally and theoretically using density functional theory (DFT) at the 6311++G (d,p) level of theory .
- Results: The second order hyperpolarizability of the crystal was analyzed theoretically .
Synthesis of Ocular Age Pigment A2-E
- Application Summary: This compound is used in the total synthesis of ocular age pigment A2-E . This pigment is a major component of lipofuscin granules that accumulate in the retinal pigment epithelium (RPE) cells with age, and its formation is thought to involve the reaction of retinal (vitamin A) with ethanolamine .
- Methods of Application: The synthesis involves the reaction of 2 equiv of retinal (vitamin A) and 1 equiv of ethanolamine .
- Results: The successful synthesis of ocular age pigment A2-E provides a way to study its role in age-related macular degeneration (AMD), a leading cause of blindness in the elderly .
Preparation of Methoxy-2-(2-pyridyl)indoles
- Application Summary: 2-Amino-3-bromo-4-picoline is used in the preparation of methoxy-2-(2-pyridyl)indoles . Indoles are a class of organic compounds that are widely distributed in the natural world and have a variety of biological activities .
- Methods of Application: The specific methods of application for this synthesis are not provided in the sources .
- Results: The successful synthesis of methoxy-2-(2-pyridyl)indoles expands the range of available indole derivatives for further biological testing .
Synthesis of Boronic Acids and Their Derivatives
- Application Summary: Boronic acids and their derivatives have been growing in interest, especially after the discovery of the drug bortezomib . They have numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry .
- Methods of Application: The specific methods of application for this synthesis are not provided in the sources .
- Results: The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine
- Application Summary: 2-Amino-3-bromo-4-picoline is used in the preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine, via a Suzuki coupling reaction with 2,4-difluorophenylboronic acid .
- Methods of Application: The specific methods of application for this synthesis are not provided in the sources .
- Results: The successful synthesis of 2-(2′,4′-difluorophenyl)-4-methylpyridine expands the range of available pyridine derivatives for further biological testing .
Safety And Hazards
The safety data sheet for a similar compound, 2-Amino-3-picoline, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
3-bromo-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFCXUVNUUYYOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560029 | |
| Record name | 3-Bromo-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromo-4-picoline | |
CAS RN |
40073-38-9 | |
| Record name | 3-Bromo-4-methyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40073-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B1285139.png)


![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)



amine hydrochloride](/img/structure/B1285185.png)




![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)
